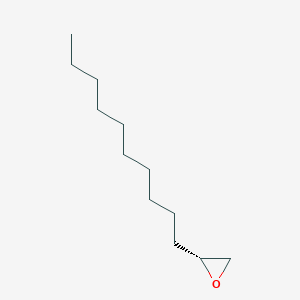

(R)-(+)-1,2-Epoxydodecane

Description

Significance of Enantioenriched 1,2-Difunctionalized Species in Asymmetric Synthesis

Enantioenriched 1,2-difunctionalized compounds, which possess two functional groups on adjacent carbon atoms with a defined stereochemical relationship, are of paramount importance in asymmetric synthesis. orgsyn.org These motifs are ubiquitous in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. dakenchem.comchemscene.com The ability to selectively synthesize one enantiomer of a 1,2-difunctionalized molecule is often crucial, as different enantiomers can exhibit dramatically different biological activities.

The strategic value of these species lies in their versatility as synthetic intermediates. biosynth.com The two functional groups can be manipulated independently or in concert to build molecular complexity with a high degree of stereocontrol. For instance, chiral 1,2-diamines and 1,2-amino alcohols are not only components of many drug molecules but also serve as powerful chiral ligands and catalysts in other asymmetric transformations. chemscene.com Similarly, the selective functionalization of the carbon-boron bonds in chiral 1,2-bis(boronic) esters provides a powerful platform for preparing a wide variety of 1,2-difunctionalized compounds stereoselectively. biosynth.com The development of methods to access these enantioenriched 1,2-difunctionalized structures, often through the ring-opening of chiral precursors like epoxides, is a central goal in modern organic synthesis. orgsyn.org

Role of Terminal Epoxides as Versatile Synthetic Intermediates

Terminal epoxides, characterized by an oxirane ring at the end of a carbon chain, are particularly useful and reactive intermediates in organic synthesis. Current time information in Lahore, PK.researchgate.net The significant ring strain of approximately 60° bond angles makes them highly susceptible to ring-opening reactions by a wide range of nucleophiles. Current time information in Lahore, PK. This reactivity allows for the facile introduction of two new functional groups with a defined 1,2-relationship. researchgate.net

The reactions of terminal epoxides are often highly regioselective and stereospecific. Nucleophilic attack typically occurs at the less sterically hindered terminal carbon, and when the epoxide is chiral, the reaction proceeds with inversion of stereochemistry at the attacked carbon center. This predictable outcome is a cornerstone of stereocontrolled synthesis, enabling the creation of complex molecules with high precision. scbt.com Epoxides serve as precursors to a diverse array of important functional groups and molecular scaffolds, including diols, amino alcohols, and ethers, making them invaluable in the synthesis of natural products, pharmaceuticals, and advanced materials. dakenchem.comCurrent time information in Lahore, PK.

Overview of Asymmetric Epoxidation and Aziridination Methods for Stereochemistry Control

The controlled synthesis of chiral epoxides and their nitrogen analogs, aziridines, is critical for accessing enantioenriched building blocks. orgsyn.orggoogle.com Several powerful catalytic asymmetric methods have been developed to achieve high levels of stereocontrol in the formation of these three-membered heterocycles from prochiral alkenes.

Key methods in asymmetric epoxidation include:

Sharpless-Katsuki Epoxidation : This pioneering method utilizes a titanium tetraisopropoxide catalyst in conjunction with a chiral diethyl tartrate ligand to achieve highly enantioselective epoxidation of allylic alcohols. researchgate.net

Jacobsen-Katsuki Epoxidation : This reaction employs a chiral manganese-salen complex as a catalyst for the enantioselective epoxidation of unfunctionalized cis-disubstituted and trisubstituted alkenes. scbt.com

Juliá-Colonna Epoxidation : This method uses poly-amino acids, such as polyleucine, to catalyze the asymmetric epoxidation of electron-deficient alkenes like α,β-unsaturated ketones.

Analogous strategies have been developed for asymmetric aziridination, which installs a nitrogen atom across a double bond. These methods often involve transition metal catalysts, such as those based on rhodium or copper, or organocatalytic approaches to control the stereochemical outcome. google.com The development of these catalytic asymmetric epoxidation and aziridination reactions has revolutionized the ability of chemists to synthesize optically active molecules. researchgate.net

(R)-(+)-1,2-Epoxydodecane as a Chiral Building Block

This compound is a chiral terminal epoxide that serves as a valuable building block in asymmetric synthesis. It features a twelve-carbon aliphatic chain attached to an oxirane ring, with the stereocenter in the (R)-configuration. Its utility stems from the combination of a reactive electrophilic epoxide ring and a long, lipophilic alkyl chain.

This compound is a key intermediate for the synthesis of more complex, enantiomerically pure molecules. For example, it can undergo highly regioselective and stereospecific ring-opening reactions with various nucleophiles. acs.org This allows the introduction of new functionalities at the C1 or C2 position while retaining the stereochemical integrity of the original molecule, leading to the formation of valuable 1,2-difunctionalized products. The long dodecyl chain can impart specific physical properties, such as solubility, to the final products.

Specific applications demonstrate its role as a versatile synthetic tool. For instance, this compound can be used in the synthesis of biologically active compounds where specific stereochemistry is required for function. It is also employed in reactions such as the catalytic etherification of complex molecules like sucrose (B13894) and in regioselective cross-electrophile couplings. acs.orgacademie-sciences.fr The ability to obtain this epoxide in high enantiomeric purity, for example through hydrolytic kinetic resolution (HKR) using chiral cobalt-salen complexes, further enhances its value in syntheses where stereocontrol is critical. google.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-decyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-12-11-13-12/h12H,2-11H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGABYXKKCLIRW-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453799 | |

| Record name | (R)-(+)-1,2-Epoxydodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109856-85-1 | |

| Record name | (R)-(+)-1,2-Epoxydodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-1,2-Epoxydodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of R + 1,2 Epoxydodecane

Ring-Opening Reactions with Nucleophiles: Regio- and Stereoselective Aspects

The reactivity of epoxides like (R)-(+)-1,2-Epoxydodecane is characterized by their susceptibility to nucleophilic attack, which opens the strained ring to yield 1,2-difunctionalized compounds. thieme-connect.deresearchgate.net The regio- and stereoselectivity of these reactions are crucial aspects that determine the final product's structure. The outcome is influenced by the nature of the nucleophile (strong or weak) and the reaction conditions (acidic or basic). chemistrysteps.comlibretexts.org

In general, under basic or neutral conditions with a strong nucleophile, the reaction proceeds via an S(_N)2 mechanism. libretexts.orgkhanacademy.org The nucleophile attacks the less sterically hindered carbon atom, which in the case of this compound is the terminal C1 carbon. This results in an inversion of configuration at the site of attack. Conversely, under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. The reaction then proceeds with S(_N)1 character, where the nucleophile attacks the more substituted carbon (C2), as it can better stabilize the developing positive charge. chemistrysteps.comlibretexts.org

The epoxide ring is an effective structural tool for accessing 1,2-difunctionalized compounds. researchgate.net Due to its inherent ring strain, this compound is highly susceptible to reactions with nucleophiles. researchgate.net These reactions are fundamental in synthetic chemistry for introducing two functional groups on adjacent carbon atoms in a stereospecific manner. thieme-connect.de The stereospecific nature of most epoxide ring-opening reactions allows for the generation of enantioenriched 1,2-difunctionalized products. thieme-connect.de

The versatility of this process is enhanced by the wide range of nucleophiles that can be employed, providing access to a broad array of difunctionalized materials. thieme-connect.de The electrophilic nature of the epoxide dictates its reactivity, readily undergoing attack by nucleophiles to open the strained ring. thieme-connect.de

The reaction of this compound with alcohols, known as alcoholysis, leads to the formation of β-hydroxy ethers. This transformation is a key method for introducing an ether linkage and a hydroxyl group onto adjacent carbons. The regioselectivity of this reaction can be controlled by the choice of catalyst.

Advances have been made in the enantioselective ring opening of epoxides with alcohols to produce asymmetric β-hydroxy ether compounds. thieme-connect.de Gallium heterobimetallic complexes have been utilized to catalyze the addition of phenolic nucleophiles to a range of epoxides. thieme-connect.de While much of the research has focused on meso-epoxides, there are reports of highly selective ring openings of linear epoxides as well. thieme-connect.de These catalysts facilitate the formation of β-hydroxy ethers with high enantioselectivity. thieme-connect.de

Iron-based catalysts offer a low-cost and less toxic alternative for promoting the ring-opening of epoxides. researchgate.net Ferrocenium tetrafluoroborate (B81430) (Fe(Cp)(_2)BF(_4)) has been shown to be an efficient catalyst for the alcoholysis of aliphatic epoxides like 1,2-epoxydodecane (B1583528), yielding the corresponding β-alkoxy alcohols in excellent yields under ambient conditions. researchgate.net When 1,2-epoxydodecane is used as a substrate, both possible regioisomers are formed in excellent yields. researchgate.netresearchgate.net The reaction with aliphatic epoxides typically results in the nucleophilic attack of the alcohol at the terminal carbon. researchgate.net

| Catalyst System | Substrate | Nucleophile | Product(s) | Yield | Reference |

| Fe(Cp)(_2)BF(_4) | 1,2-Epoxydodecane | Methanol (B129727) | 1-Methoxy-2-dodecanol and 2-Methoxy-1-dodecanol | Excellent | researchgate.net |

| FeOx-pillared bentonite | 1-Dodecene (B91753) oxide | Methanol | β-alkoxyalcohols | Moderate to Excellent | researchgate.net |

The ring-opening of this compound with acetic anhydride (B1165640) results in the formation of 1,2-diacetates. This reaction provides a direct route to vicinal diacetoxy compounds, which are valuable synthetic intermediates. researchgate.netescholarship.org

Quaternary ammonium (B1175870) salts have proven to be excellent catalysts for the acetylation of 1,2-epoxydodecane with acetic anhydride, leading to the corresponding diacetate diester. researchgate.netresearchgate.net This catalytic system allows for the reaction to proceed in high yields, often up to 100%, under solvent-free conditions at elevated temperatures (e.g., 100°C). researchgate.net Both homogeneous and heterogeneous quaternary ammonium salts have been effectively used. researchgate.net Studies have shown that even with a slight excess of acetic anhydride (1.2 equivalents), high selectivity towards the diacetate product (>90%) can be achieved. researchgate.net

The reaction is highly efficient, with only a small amount of catalyst required to achieve high conversion rates. researchgate.net For instance, using 20 mol% of a homogeneous catalyst with just one molar equivalent of the acylating agent can exclusively yield the corresponding diacetate. researchgate.net

| Catalyst | Acylating Agent | Conditions | Yield of Diacetate | Reference |

| Homogeneous Quaternary Ammonium Salt | Acetic Anhydride | 100°C, neat | >90% | researchgate.net |

| Heterogeneous Quaternary Ammonium Salt | Acetic Anhydride | 100°C, neat | >90% | researchgate.net |

Acetylation and Formation of 1,2-Diacetates

Solvent-Free Conditions and Catalyst Efficiency

The ring-opening of 1,2-epoxydodecane under solvent-free conditions has been investigated to develop more environmentally friendly and efficient synthetic methods. Quaternary ammonium salts have been identified as highly effective catalysts for the acetylation of 1,2-epoxydodecane with acetic anhydride, leading to the formation of the corresponding diacetate diester. researchgate.net In these reactions, excellent yields, up to 100%, have been achieved. researchgate.net The efficiency of both homogeneous and heterogeneous quaternary ammonium salt catalysts has been compared, with homogeneous catalysts generally exhibiting faster reaction rates. researchgate.netacademie-sciences.fr For instance, in the diacetylation of 1,2-epoxydodecane, a homogeneous catalyst required only 1.5 hours, whereas a heterogeneous resin-based catalyst took 13 hours to achieve similar conversions. academie-sciences.fr

The use of poly(ionic liquid)s as recyclable solid-base catalysts has also been explored for solvent-free reactions. mdpi.com Additionally, tungsten-based polyoxometalates have been employed for the epoxidation of alkenes, including 1-dodecene to 1,2-epoxydodecane, in solvent-free systems, demonstrating high selectivity. nih.govrsc.org

Table 1: Catalyst Performance in Solvent-Free Ring Opening of 1,2-Epoxydodecane

| Catalyst | Reactant | Product | Yield | Reaction Time | Reference |

|---|---|---|---|---|---|

| Quaternary Ammonium Salt | Acetic Anhydride | Diacetate Diester | >90% | Not Specified | researchgate.netresearchgate.net |

| Tetramethylammonium Hydroxide (B78521) | Sucrose (B13894) | Sucroethers | High | 1.5 h | academie-sciences.fr |

| Basic Anion-Exchange Resin (A26) | Sucrose | Sucroethers | High | 13 h | academie-sciences.fr |

| P2W18-DDC | 1-Dodecene/H2O2 | 1,2-Epoxydodecane | 36% Conversion, 93% Selectivity | 6 h | rsc.org |

Hydrolysis and Formation of 1,2-Diols

The hydrolysis of 1,2-epoxydodecane is a key transformation that yields the corresponding 1,2-dodecanediol (B74227). This reaction can be achieved through both enzymatic and chemical methods.

Enzymatic Hydrolysis by Epoxide Hydrolases

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols, often with high enantioselectivity. researchgate.netmdpi.com These biocatalysts are valuable tools for the kinetic resolution of racemic epoxides, yielding both enantioenriched epoxides and diols. The enzymatic hydrolysis of terminal aliphatic epoxides like 1,2-epoxydodecane has been studied using EHs from various microbial sources, including fungi such as Ulocladium atrum and Zopfiella karachiensis. oup.com These enzymes have shown a preference for hydrolyzing C8 and C10 aliphatic epoxides. oup.com The regioselectivity of most EHs results in the nucleophilic attack of water at the unsubstituted carbon atom of the epoxide ring.

Chemical Hydrolysis

Chemical hydrolysis of epoxides can be catalyzed by various reagents. A homochiral dimeric Co(III)-salen complex has been shown to be an effective catalyst for the hydrolytic kinetic resolution of terminal racemic epoxides, including 1,2-epoxydodecane. nih.gov This method can produce enantiomerically pure epoxides (99% ee) and diols (98% ee). nih.gov The catalyst is also recyclable without a significant loss in performance. nih.gov

Ring Opening with Amines (e.g., Ammonia (B1221849), Benzylamine)

The strained ring of 1,2-epoxydodecane is susceptible to nucleophilic attack by amines, leading to the formation of amino alcohols. This reaction is a fundamental transformation in organic synthesis. While specific studies focusing solely on the reaction of this compound with ammonia and benzylamine (B48309) were not found in the provided search results, the general reactivity of epoxides with amines is a well-established principle. For instance, tertiary amines can act as catalysts in the etherification of sucrose with 1,2-epoxydodecane by forming a reactive quaternary ammonium salt intermediate. academie-sciences.fr

Ring Opening with Aryl Halides via Transition Metal Catalysis (e.g., Cobalt/Nickel Systems)

The cross-electrophile coupling of epoxides with aryl halides represents a powerful method for carbon-carbon bond formation. A dual catalytic system involving vitamin B12 (a cobalt complex) and a nickel catalyst has been developed for the regioselective ring-opening of epoxides with aryl halides. nih.govchemrxiv.orgacs.orgresearchgate.net This system allows for the selective synthesis of linear products. nih.govchemrxiv.org The reaction proceeds under blue-light irradiation and is applicable to aliphatic epoxides like 1,2-epoxydodecane, which can be converted to the corresponding secondary alcohol in good yield (77%). acs.org The proposed mechanism involves the formation of an alkylcobalamin intermediate. nih.govchemrxiv.org The regioselectivity of the ring-opening can be controlled by the choice of co-catalyst in nickel-catalyzed reactions. nih.gov

Table 2: Cobalt/Nickel-Catalyzed Ring Opening of 1,2-Epoxydodecane with Aryl Halides

| Catalyst System | Reactant | Product | Yield | Reference |

|---|---|---|---|---|

| Vitamin B12/NiCl2(DME) | Aryl Halide | Linear Secondary Alcohol | 77% | acs.org |

Ring Opening with Hydrazine (B178648) Sulfate (B86663)

Hydrazine sulfate has been reported as an efficient and versatile metal-free catalyst for the regioselective ring-opening of epoxides with various nucleophiles, including alcohols. researchgate.net This method is applicable to a wide range of epoxides. While a specific example of using hydrazine sulfate with this compound was not detailed in the provided search results, the general applicability of this catalyst suggests its potential for this transformation. The process is noted for being highly versatile and allowing the use of various nucleophiles. researchgate.net

Ring Opening with Dodecanoic Acid in Glycerol (B35011)

The reaction between this compound and dodecanoic acid in glycerol is a notable example of green chemistry, yielding valuable monoesters of 1,2-dodecanediol. researchgate.netethernet.edu.etuniv-poitiers.fr This process can be effectively catalyzed by lipases, such as Candida antarctica lipase (B570770) B (CALB), often under solvent-free conditions. mdpi.comnih.govresearchgate.netrsc.org

In such enzymatic ring-opening reactions, a mixture of 1-dodecanoyl-1,2-dodecanediol and 2-dodecanoyl-1,2-dodecanediol is produced. researchgate.net Glycerol serves as a beneficial reaction medium, facilitating high conversion rates. researchgate.netethernet.edu.etuniv-poitiers.fr The lipase catalyst displays regioselectivity, preferentially forming the 1-ester. The use of surfactant-combined catalysts in glycerol can also enhance the diffusion of organic substrates, creating a hydrophobic environment that can improve reaction selectivity. ethernet.edu.etuniv-poitiers.fr The reaction has been studied as a model for base-catalyzed ring-opening in glycerol, where amphiphilic intermediates may act as phase-transfer agents to improve the mixing of organic substrates within the glycerol phase. researchgate.net

Key parameters influencing the reaction's success include the molar ratio of reactants, temperature, and enzyme concentration. These are carefully adjusted to optimize the yield of the desired monoester products.

| Parameter | Value |

| Substrates | This compound, Dodecanoic Acid |

| Catalyst | Candida antarctica lipase B (CALB), various bases |

| Medium | Glycerol |

| Primary Products | 1-dodecanoyl-1,2-dodecanediol, 2-dodecanoyl-1,2-dodecanediol |

| Key Advantage | High conversion and regioselectivity in a sustainable solvent |

Reactions Involving C-C Bond Formation

This compound is a valuable chiral precursor for forming new carbon-carbon bonds, a fundamental process in organic synthesis. These reactions allow for the creation of complex molecules with specific, controlled stereochemistry.

Reductive alkylation is a potent synthetic method that transforms epoxides into more complex molecules by adding a carbon nucleophile. iupac.orgresearchgate.net This process treats the terminal epoxide as a vinyl cation equivalent, reacting with organolithiums to create more substituted olefins. iupac.org

Organolithium and Grignard reagents are strong nucleophiles frequently used to open the epoxide ring of this compound. iupac.orgresearchgate.net The reaction typically occurs at the less sterically hindered carbon atom (C1) via an SN2 mechanism. This results in an inversion of configuration at the chiral center, producing a secondary alcohol after the reaction is quenched. For instance, reacting this compound with an organolithium reagent (R'-Li) will predominantly form an (S)-alkyldodecan-2-ol. In the absence of a base like lithium 2,2,6,6-tetramethylpiperidide (LTMP), the direct ring-opening of the epoxide by the organolithium to give the secondary alcohol is the main reaction. orgsyn.org

| Reagent Type | Typical Attack Position | Stereochemical Outcome | Product Class |

| Organolithiums (R'Li) | C1 (less hindered) | Inversion of configuration | Secondary Alcohol |

| Grignard Reagents (R'MgX) | C1 (less hindered) | Inversion of configuration | Secondary Alcohol |

The deprotonation of the carbon atom adjacent to the epoxide's oxygen (α-lithiation) is a key transformation. iupac.orgnih.govresearchgate.net This is typically achieved using a strong, hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP). iupac.orgresearchgate.netorgsyn.org The resulting α-lithiated epoxide is a reactive intermediate that can act as a nucleophile, enabling the synthesis of more substituted epoxides. iupac.org Research has shown that the α-lithiation of 1,2-epoxydodecane with LTMP is faster than direct ring-opening by phenyllithium (B1222949) (PhLi). iupac.org This α-lithiated intermediate can then be trapped by various electrophiles. iupac.orgbeilstein-journals.org

The α-lithiation of terminal epoxides opens a pathway for the stereoselective synthesis of alkenes, often with high E-selectivity. iupac.orgorgsyn.orgnih.govorganic-chemistry.org A combination of LTMP and an organolithium reagent can be used for the reductive alkylation of epoxides to generate alkenes with excellent E-selectivity. iupac.orgresearchgate.net In this process, LTMP acts as the base to deprotonate the epoxide, and the organolithium then functions as a nucleophile. iupac.org This method has been successfully applied to various organolithiums and Grignard reagents to produce a range of alkenes with high E-selectivity around the newly formed double bond. iupac.orgresearchgate.net For example, trapping α-lithiated epoxides with triphenylphosphine (B44618) generates β-lithiooxyphosphonium ylides, which can react with aldehydes to form E-allylic alcohols. beilstein-journals.orgbeilstein-journals.org

The reaction of epoxides with silyl (B83357) enol ethers can be used for C-C bond formation, often catalyzed by a Lewis acid. nrochemistry.comalfa-chemistry.comorganic-chemistry.orgharvard.edunih.gov A related transformation involves the formation of a chiral episulfonium ion from an alkene, which is then trapped by a nucleophile. sciforum.netcapes.gov.brtandfonline.comresearchgate.netnih.gov While not a direct reaction of this compound, the principle involves the attack of a sulfenyl halide on an alkene to form an episulfonium ion. sciforum.netnih.gov This electrophilic intermediate can then be trapped by various nucleophiles. sciforum.nettandfonline.comnih.gov If a chiral sulfenyl group is used, this process can be enantioselective. sciforum.nettandfonline.com This highlights the synthetic utility of three-membered rings with a heteroatom in stereoselective reactions.

α-Lithiation of Terminal Epoxides

Coupling with Carbon Dioxide for Polycarbonate Synthesis

The copolymerization of this compound with carbon dioxide (CO2) presents a sustainable route to producing aliphatic polycarbonates. mdpi.comrsc.org This process is part of a broader strategy to utilize CO2, a readily available and inexpensive C1 molecule, as a valuable raw material for chemical production. rsc.orgd-nb.info The resulting poly(1,2-dodecene carbonate) is a material of interest due to its properties, such as a low glass transition temperature (Tg), which makes it rubbery at room temperature. rsc.orgresearchgate.net

The success of this copolymerization heavily relies on the use of efficient catalyst systems. mdpi.com Various catalysts have been explored, including Schiff base cobalt complexes like (salen)Co(III)Cl, often used with a co-catalyst such as bis(triphenylphosphine)iminium chloride (PPNCl). mdpi.comresearchgate.net Other systems involve aluminium amino-tris(phenolate) complexes, also paired with PPNCl. rsc.org These catalytic systems facilitate the alternating insertion of epoxide and CO2 units to form the linear polycarbonate chain. nsf.gov

The reaction conditions, particularly temperature, play a crucial role in the selectivity of the process. For instance, to favor the formation of the polycarbonate over the thermodynamically more stable cyclic carbonate by-product, lower reaction temperatures (e.g., 45 °C) are often employed, which can significantly improve selectivity towards the desired polymer. rsc.org Research has demonstrated the synthesis of polycarbonates from long-chain epoxides like 1,2-epoxydodecane with high yields and selectivity under optimized conditions. rsc.org The resulting polymers have potential applications as thermoplastics, thermosets, or as polyols for polyurethane synthesis. rsc.org

Table 1: Catalytic Systems for Copolymerization of 1,2-Epoxydodecane and CO2

| Catalyst System | Co-catalyst | Product | Reference |

|---|---|---|---|

| (salen)Co(III)Cl | PPNCl | Poly(1,2-dodecene carbonate) | researchgate.net |

| Aluminium amino-tris(phenolate) complex | PPNCl | Poly(1,2-dodecene carbonate) | rsc.org |

| [OSSO]-type Cr(III) complex | PPNCl | Dodecene carbonate (cyclic) | d-nb.info |

Halogenative Cleavage

The ring-opening of epoxides to form halohydrins is a valuable transformation in organic synthesis, yielding versatile intermediates. researchgate.net

The regioselective cleavage of this compound to form vicinal chlorohydrins can be effectively controlled by the choice of Lewis acid and solvent. clockss.org This method provides a pathway to selectively produce either 1-chloro-2-dodecanol or 2-chloro-1-dodecanol.

The regioselectivity of the chlorinative cleavage of terminal epoxides like 1,2-epoxydodecane is highly dependent on the acidity of the Lewis acid catalyst and the polarity of the solvent used. clockss.org

When a strong Lewis acid like titanium tetrachloride (TiCl4) is used in a non-polar solvent such as dichloromethane (B109758) (CH2Cl2), the reaction proceeds through an SN1-like mechanism. clockss.org The Lewis acid coordinates to the epoxide oxygen, facilitating the opening of the ring to form the more stable secondary carbocation at the C-2 position. Subsequent attack by the chloride ion occurs at this more substituted carbon, leading to the formation of the C-2 attack product, 2-chloro-1-dodecanol. clockss.org

Conversely, using a weaker Lewis acid such as triisopropoxy titanium chloride (TiCl(O-i-Pr)3) in a polar solvent like dimethylformamide (DMF) favors an SN2-like mechanism. clockss.org In this scenario, the nucleophilic chloride ion attacks the less sterically hindered C-1 carbon of the epoxy ring. This results in the preferential formation of the C-1 attack product, 1-chloro-2-dodecanol. clockss.org The regioselectivity can be finely tuned, providing an efficient tool for the targeted synthesis of specific chlorohydrin isomers. clockss.org

Table 2: Regioselective Cleavage of 1,2-Epoxydodecane to Chlorohydrins

| Lewis Acid | Solvent | Predominant Mechanism | Major Product | Reference |

|---|---|---|---|---|

| TiCl4 | CH2Cl2 | SN1-like | 2-chloro-1-dodecanol (C-2 attack) | clockss.org |

| TiCl(O-i-Pr)3 | DMF | SN2-like | 1-chloro-2-dodecanol (C-1 attack) | clockss.org |

Asymmetric ring-opening of meso-epoxides using chiral organoborane reagents is a developed field for producing enantiomerically enriched halohydrins. researchgate.net Reagents such as B-halobis(terpenyl)boranes, derived from chiral terpenes like α-pinene, have been studied for their effectiveness in the enantioselective cleavage of various epoxides. While extensive research has been conducted on meso-epoxides like cyclohexene (B86901) oxide and cyclopentene (B43876) oxide, the application to terminal epoxides like 1,2-epoxydodecane is also of interest. researchgate.net For instance, the reagent dimethoxyboron bromide ((MeO)2BBr) has been shown to be highly efficient and regioselective for the cleavage of terminal epoxides to produce bromohydrins. researchgate.net This reagent demonstrates high chemoselectivity, cleaving the epoxy group in the presence of other functional groups. researchgate.net The reaction with terminal epoxides, except for styrene (B11656) oxide, follows an SN2-type pathway, yielding the primary halide. researchgate.net

Regioselective Synthesis of Chlorohydrins

Hydroboration of Epoxides to Markovnikov Alcohols

The hydroboration of epoxides provides a pathway to alcohols, and controlling the regioselectivity is a key challenge. While hydroboration-oxidation of alkenes typically yields anti-Markovnikov alcohols, specific catalytic systems can direct the hydroboration of epoxides to produce branched, "Markovnikov" alcohols, where the hydroxyl group is at the more substituted carbon. chemrxiv.orgmasterorganicchemistry.comyoutube.combyjus.com This is a significant transformation as conventional methods often yield linear, anti-Markovnikov alcohols or mixtures of isomers. chemrxiv.orgcuny.edu

Recent discoveries have shown that alkali metal triethylborohydrides (MHBEt3, where M is an alkali metal), when used as catalysts, can achieve highly regioselective hydroboration of non-symmetrical epoxides. chemrxiv.orgcuny.educhemrxiv.org This method, using readily available and inexpensive reagents, produces branched, Markovnikov alcohols with excellent yields (up to 99% regioselectivity). chemrxiv.orgchemrxiv.org The reaction is highly chemoselective and tolerates various functional groups. chemrxiv.orgcuny.edu

For a terminal epoxide like this compound, this catalytic system would favor the formation of the secondary alcohol, 2-dodecanol. The catalytic process is efficient, allowing for high substrate-to-catalyst ratios. chemrxiv.orgcuny.edu The mechanism is thought to involve a cooperative action where a nucleophile and a Lewis acid act on the substrate, akin to the action of a frustrated Lewis pair. cuny.edu This approach represents a significant advancement over classical stoichiometric reducing agents like LiAlH4, which often provide poor regioselectivity. chemrxiv.org

Table 3: Regioselectivity in the Reduction of Epoxides

| Method | Product Type | Selectivity | Reference |

|---|---|---|---|

| Alkali Metal Catalyzed Hydroboration | Markovnikov Alcohol | High (up to 99%) | chemrxiv.orgchemrxiv.org |

| Transition-Metal-Catalyzed Hydroboration | Anti-Markovnikov Alcohol | Generally high for linear product | nih.gov |

| Reduction with LiAlH4 | Mixture of Isomers | Often poor | chemrxiv.org |

Deoxygenation to Alkenes

The deoxygenation of this compound to form the corresponding alkene, 1-dodecene, represents a key transformation pathway. This reaction serves as a method for the protection/deprotection of a carbon-carbon double bond, as epoxides are often synthesized from alkenes. Various methods, employing different catalytic systems and reaction conditions, have been developed for this purpose.

One effective method involves rhenium catalysis. The combination of a rhenium catalyst, such as dirhenium heptoxide (Re₂O₇), and a reductant like triphenyl phosphite (B83602) enables the stereospecific deoxygenation of unactivated aliphatic epoxides. organic-chemistry.org This reaction proceeds under neutral and mild conditions, tolerating a wide range of functional groups. organic-chemistry.org The proposed mechanism involves the formation of a rhena-2,5-dioxolane intermediate, which then undergoes olefin extrusion to yield the alkene and regenerate the catalyst. organic-chemistry.org Another rhenium-based system, (CpReO)₂(μ-O)₂, also reacts stereospecifically with epoxides to form the alkene and CpReO₃. However, catalytic turnover can be impeded by catalyst deactivation, especially for substrates without electron-withdrawing groups.

Table 1: Catalytic Deoxygenation of 1,2-Epoxydodecane with a Rhenium Catalyst

| Entry | Mol % Rhenium | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 5 | 18 | trace |

| 2 | 10 | 18 | 15 |

| 3 | 25 | 18 | 40 |

Data sourced from a study on catalytic deoxygenation using (CpReO)₂(μ-O)₂ in toluene (B28343) at 90-120°C. *

Alternative deoxygenation methods have also been explored. A base-induced pathway involves trapping an α-lithiated terminal epoxide with triphenylphosphine to generate a β-lithiooxyphosphonium ylide. beilstein-journals.org Subsequent quenching with a proton source, such as deuterated methanol (CD₃OD), leads to the formation of dodecene. beilstein-journals.org In one experiment, this method converted 1,2-epoxydodecane to dodecene in 41% yield, with 50% deuterium (B1214612) incorporation, although the incorporation was non-stereoselective. beilstein-journals.org

Electrochemical methods provide an environmentally friendly approach to deoxygenation. Electrolysis using a pair of zinc electrodes in a mixture of saturated aqueous ammonium bromide and tetrahydrofuran (B95107) can efficiently convert epoxides to alkenes. organic-chemistry.org The reaction is mediated by hierarchically organized zinc nanostructures formed in situ during the electrolysis. This process is believed to occur via single electron transfer (SET) from the zinc to the epoxide. organic-chemistry.org

Applications in Advanced Organic Synthesis and Materials Science

(R)-(+)-1,2-Epoxydodecane as a Precursor for Chiral Building Blocks

The reactivity of the epoxide ring in this compound, coupled with its defined stereochemistry, makes it an invaluable starting material for the synthesis of various chiral molecules. Nucleophilic attack on the strained three-membered ring proceeds with high stereospecificity, allowing for the controlled introduction of new functional groups. thieme-connect.de

Synthesis of Enantiopure 1,2-Diols

One of the most fundamental transformations of this compound is its hydrolysis to the corresponding enantiopure 1,2-dodecanediol (B74227). This reaction can be achieved through various methods, including acid-catalyzed hydrolysis and enzymatic resolutions. google.comuni.edu

For instance, the hydrolytic kinetic resolution (HKR) of racemic 1,2-epoxydodecane (B1583528) using chiral cobalt-based salen complexes has proven to be an efficient method for producing both the unreacted this compound and the resulting (S)-1,2-dodecanediol in high enantiomeric excess. google.com This method is notable for its use of water as the reagent and the recyclability of the catalyst. google.com

The solvolysis of 1,2-epoxydodecane in formic acid, followed by saponification, primarily yields 1,2-dodecanediol. uni.edu This process underscores the regioselectivity of the ring-opening reaction, favoring the formation of the 1,2-diol over other potential isomers. uni.edu

| Method | Reagents/Catalyst | Product | Key Features |

| Hydrolytic Kinetic Resolution (HKR) | Chiral (salen)Co(III) complex, Water | (S)-1,2-dodecanediol and unreacted this compound | High enantiomeric excess for both epoxide and diol; recyclable catalyst. google.com |

| Acid-Catalyzed Solvolysis | Formic acid, followed by saponification | 1,2-dodecanediol | Predominant formation of the 1,2-diol. uni.edu |

| Enzymatic Hydrolysis | Epoxide hydrolases | (S,S)-1,2-diols | High enantioselectivity for certain epoxide substrates. thieme-connect.de |

Formation of 1,2-Difunctionalized Compounds with Defined Stereochemistry

The ring-opening of this compound with a variety of nucleophiles provides access to a broad spectrum of 1,2-difunctionalized compounds with well-defined stereochemistry. thieme-connect.de The stereospecific nature of this reaction ensures that the configuration of the starting epoxide is transferred to the product. thieme-connect.de

Nucleophilic attack on the epoxide can introduce functionalities such as halides, azides, and ethers, leading to the formation of chiral halohydrins, azidoalcohols, and alkoxyalcohols, respectively. For example, the reaction with alcohols, catalyzed by ammonium (B1175870) decatungstocerate(IV), yields β-alkoxy alcohols. researchgate.net Similarly, ring-opening with acetic anhydride (B1165640) in the presence of quaternary ammonium salts produces the corresponding 1,2-diacetate, a valuable synthetic intermediate. researchgate.net

These 1,2-difunctionalized compounds are versatile intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals. thieme-connect.deresearchgate.net

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

While this compound itself is a chiral building block, it can also be used to synthesize chiral auxiliaries and ligands for asymmetric catalysis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. nih.gov

The development of catalytic asymmetric methods is crucial to avoid the use of stoichiometric amounts of chiral reagents. sioc-journal.cn The synthesis of chiral 1,2-dihydropyridines, for example, has benefited from strategies that move away from reliance on a chiral pool or auxiliary-based methods towards catalytic asymmetric approaches. sioc-journal.cn The principles of using catalytically formed chiral auxiliaries have been extended from hydrogenation to other transformations like asymmetric cyclopropanation and epoxidation. nih.gov

Derivatization for Complex Molecule Synthesis (e.g., β-blockers)

The derivatization of this compound is a key strategy for the synthesis of complex and biologically active molecules. For instance, enantiomerically enriched 1,2-epoxyalkanes like this compound are cited as synthetic equivalents for preparing lipid compositions, which can have therapeutic applications. google.com

The synthesis of certain lipid nanoparticles for mRNA delivery has involved the use of 1,2-epoxydodecane in a reaction with other complex amines, highlighting its role in creating sophisticated drug delivery vehicles. nih.gov

Polymer Chemistry and Materials Applications

This compound is also a valuable monomer in polymer chemistry, contributing to the synthesis of polymers with unique properties.

Co-polymerization with Carbon Dioxide to Polycarbonates

A significant application of this compound is its co-polymerization with carbon dioxide (CO2) to produce aliphatic polycarbonates. This process is of great interest as it utilizes CO2, a greenhouse gas, as a renewable C1 feedstock.

The copolymerization is typically mediated by a catalyst, such as zinc-based systems or (salen)Co(III) complexes. researchgate.netcolab.wsacs.org The reaction involves the alternating insertion of epoxide and CO2 units into the growing polymer chain.

Table of Research Findings on Co-polymerization:

| Catalyst System | Co-monomer | Resulting Polymer | Key Findings |

| (salen)CO(III)cl / PPN-cl | 1,2-epoxy-9-decene, CO2 | Rubbery unsaturated polycarbonates (RUPC) | Strategy to create green alternatives to polybutadiene. researchgate.net |

| Zinc-based catalysts (e.g., ZnEt2/pyrogallol) | CO2, Glycidyl (B131873) ethers | Functional polycarbonates with hydroxyl groups | Synthesis of poly(1,2-glycerol carbonate)s. acs.org |

| Heterogeneous catalysts | Styrene (B11656) oxide, CO2 | Functional polycarbonates | Efficient solvent-free alternating copolymerization. semanticscholar.orguni-mainz.de |

The resulting polycarbonates can exhibit a range of properties depending on the specific epoxide and catalyst used. For example, the incorporation of the long alkyl chain from 1,2-epoxydodecane can lead to polymers with low glass transition temperatures, resulting in materials that are rubbery at room temperature. researchgate.net

Synthesis of Hydrophobically Modified Polymers

The introduction of hydrophobic moieties onto hydrophilic polymer backbones can dramatically alter their physical properties, creating amphiphilic structures with unique solution behaviors and functionalities. This compound is a key reagent in this field due to its ability to graft long C12 alkyl chains onto various polymers.

Research has demonstrated the hydrophobic modification of natural polysaccharides like dextran (B179266) and cellulose (B213188) derivatives. researchgate.netsci-hub.se In one approach, dextran was reacted with 1,2-epoxydodecane in a micellar aqueous medium using a cationic surfactant and a base catalyst to yield derivatives with a degree of substitution up to 10%. researchgate.net The presence of a surfactant is critical to enable the reaction with highly hydrophobic epoxides. researchgate.net Another method, using dimethylsulfoxide (DMSO) as the solvent, allowed for the synthesis of dextran derivatives with degrees of substitution as high as 164%, rendering them soluble in organic solvents. researchgate.net

Similarly, cellulose derivatives such as methylcellulose (B11928114) (MC), hydroxyethyl (B10761427) cellulose (HEC), and hydroxypropyl cellulose (HPC) have been modified. sci-hub.semdpi.com For instance, methylcellulose modified with 1,2-epoxydodecane was blended with cellulose acetate (B1210297) to create membranes with enhanced hydrophobicity. mdpi.com

Synthetic polymers are also targets for modification. Polyethylenimine (PEI), a cationic polymer, was grafted with 1,2-epoxydodecane to create a hydrophobically associating polymer (PEI-Ed). ncsu.edu This modification reduced the polymer's charge density but significantly improved its affinity for removing hydrophobic dissolved and colloidal substances from industrial water circuits, a critical application in the paper industry. ncsu.edu Poly(amidoamine) (PAMAM) dendrimers have also been successfully modified with 1,2-epoxydodecane, a reaction that has significant implications for biomedical applications. researchgate.net

Table 1: Examples of Polymers Hydrophobically Modified with 1,2-Epoxydodecane

| Original Polymer | Modified Polymer | Key Findings | Reference(s) |

| Dextran | Dextran-g-dodecyl | Degree of substitution up to 164%; solubility in organic solvents. | researchgate.net |

| Methylcellulose (MC) | MC-g-dodecyl | Used to prepare membranes with improved hydrophobicity. | mdpi.com |

| Polyethylenimine (PEI) | PEI-Ed | Enhanced removal of hydrophobic contaminants from water. | ncsu.edu |

| Poly(amidoamine) (PAMAM) | G5.NH2–C12 | Increased gene transfection efficiency. | researchgate.net |

Host Material in Polymer Intercalation Synthesis

This compound plays a crucial role in modifying inorganic layered materials to make them compatible with polymers for the synthesis of nanocomposites. The epoxide's ring-opening reaction allows it to covalently bond to the surface of these materials, effectively changing their surface chemistry from hydrophilic to hydrophobic.

A significant example is the modification of α-layered zirconium phosphate (B84403) (α-ZrP). acs.orgbohrium.com The reaction of 1,2-epoxydodecane with exfoliated α-ZrP gel in tetrahydrofuran (B95107) (THF) results in the formation of P-O-C bonds, grafting dodecyl chains onto the inorganic layers. acs.org This organic modification increases the interlayer distance of the zirconium phosphate from approximately 20 Å to 35 Å, depending on the degree of functionalization. acs.org

The resulting organically modified zirconium phosphate, denoted as ZrP(C12)x, is thermally stable up to at least 200 °C. acs.org Crucially, the increased and more hydrophobic interlayer spacing allows the material to act as a host for the intercalation of polymers. guidechem.com Preliminary results have confirmed that molten polyethylene (B3416737) can be intercalated into these modified ZrP materials. acs.org This makes them highly promising candidates as fillers to enhance the mechanical and flame-retardant properties of polymer matrixes. acs.orgbohrium.com

Biomedical and Pharmaceutical Research Intermediate

The unique structure of this compound, combining a reactive functional group with a lipid-like tail, makes it an important intermediate in biomedical and pharmaceutical research. guidechem.comchemscene.com It is particularly valuable in the synthesis of lipidoids and other molecules designed for drug delivery systems, such as lipid nanoparticles (LNPs). broadpharm.com The epoxide ring can be opened by various nucleophiles, such as amines, to build larger, more complex molecules with tailored properties for therapeutic applications. broadpharm.comgoogle.com

Precursors for Bioactive Compounds and Drugs

This compound is a precursor for a variety of bioactive molecules and drug delivery vehicles. Its reaction with amines is a common strategy to create novel aminoalcohol lipidoids, which are highly effective for delivering nucleic acid-based therapeutics like siRNA and mRNA. google.comgoogle.com

A notable example is the synthesis of the lipidoid cKK-E12, which is created by reacting a lysine-lysine dipeptide with 1,2-epoxydodecane. pnas.org Nanoparticles formulated with cKK-E12 have demonstrated exceptionally potent and selective delivery of siRNA to the liver in mice, rats, and nonhuman primates, achieving over 95% gene silencing at a dose of 0.3 mg/kg in nonhuman primates. pnas.org

In other research, generation 5 (G5) PAMAM dendrimers were partially reacted with 1,2-epoxydodecane. researchgate.net The resulting modified dendrimers (G5.NH2–C12) showed significantly enhanced gene transfection efficiency compared to the unmodified dendrimer, which is attributed to the favorable hydrophobic interactions between the delivery vehicle and the cell membrane. researchgate.net Furthermore, aminoglycosides have been chemically modified with 1,2-epoxydodecane to create lipid-modified derivatives capable of complexing with siRNA and achieving efficient gene knockdown in vivo. nih.gov

Table 2: Bioactive Compounds and Delivery Systems Derived from 1,2-Epoxydodecane

| Precursor(s) | Derived Compound/System | Application | Key Result | Reference(s) |

| Lysine-Lysine dipeptide + 1,2-Epoxydodecane | cKK-E12 Lipopeptide Nanoparticles | siRNA Delivery | ED₅₀ < 0.01 mg/kg in rats for hepatic gene silencing. | pnas.org |

| G5 PAMAM Dendrimer + 1,2-Epoxydodecane | G5.NH2–C12 Dendriplexes | Gene Delivery | Higher transfection efficiency than unmodified dendrimer. | researchgate.net |

| Aminoglycosides + 1,2-Epoxydodecane | Lipid-Modified Aminoglycosides | siRNA Delivery | Efficient in vivo gene knockdown (EC₅₀ of 0.04 mg/kg). | nih.gov |

| Amine 200 + (R)-1,2-Epoxydodecane | (R)-C12-200 Aminoalcohol Lipidoid | Polynucleotide Delivery | Serves as a non-viral drug delivery agent. | google.com |

Industrial Relevance of Diol Products

The hydrolysis of the epoxide ring in this compound yields the corresponding vicinal diol, (R)-1,2-Dodecanediol. This diol product has significant industrial relevance, particularly in the cosmetics and personal care industries. nih.gov

1,2-Dodecanediol is utilized as a multifunctional ingredient in cosmetic formulations, where it functions as an emollient, skin-conditioning agent, and hair-conditioning agent. nih.gov Its utility extends to improving the properties of cleaning products. A patented application describes the use of 1,2-dodecanediol in shampoo and bubble bath compositions. google.com In these formulations, the diol, though non-foaming itself, acts synergistically with surfactants to improve their foaming characteristics and detergent properties. google.com

Furthermore, 1,2-dodecanediol is recognized for its antibacterial and antifungal properties, adding a preservative function to the products in which it is included. nih.gov

Table 3: Industrial Applications of 1,2-Dodecanediol

| Industry | Application Area | Function | Reference(s) |

| Cosmetics / Personal Care | Skin & Hair Care | Emollient, Skin/Hair Conditioning Agent | nih.gov |

| Cosmetics / Personal Care | Shampoos, Bubble Baths | Foam Booster, Detergency Improver | google.com |

| Various | Product Preservation | Antibacterial, Antifungal Agent | nih.gov |

Analytical and Spectroscopic Characterization in Research

Chiral Chromatography for Enantiomeric Excess Determination (e.g., GC, HPLC with Chiral Stationary Phases)

Determining the enantiomeric excess (ee), or optical purity, is critical in the synthesis and application of chiral compounds like (R)-(+)-1,2-Epoxydodecane. nih.gov Chiral chromatography is the primary technique for separating and quantifying the enantiomers of a racemic or enantiomerically-enriched mixture. oup.com

Gas Chromatography (GC): Chiral GC is a well-established method for the separation of volatile enantiomers. This is achieved by using capillary columns coated with a chiral stationary phase (CSP). nih.gov For epoxides, CSPs based on derivatized cyclodextrins are commonly employed. guidechem.com For instance, a MEGA-DEX ASX 2-92 column, which is a type of cyclodextrin-based CSP, has been documented for the chiral separation of racemic 1,2-Epoxydodecane (B1583528). The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. The lower the elution temperature in chiral GC, the greater the potential for achieving enantioselectivity. guidechem.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and versatile technique for resolving a wide array of enantiomers, including non-volatile compounds. The separation is accomplished using a chiral stationary phase that forms transient diastereomeric complexes with the enantiomers, leading to different elution times. There are various types of CSPs available, including those based on polysaccharides (like cellulose (B213188) or amylose), proteins, and Pirkle-type phases. The Whelk-O 1 CSP, a π-electron acceptor/π-electron donor phase, is noted for its broad applicability in separating underivatized enantiomers from various chemical families, including epoxides. In some cases, derivatizing the analyte to a more polar molecule can enhance the separation of enantiomer peaks on a chiral column.

| Technique | Stationary Phase Type | Principle of Separation | Application |

|---|---|---|---|

| Chiral Gas Chromatography (GC) | Derivatized Cyclodextrins (e.g., MEGA-DEX ASX 2-92) | Differential formation of temporary inclusion complexes between enantiomers and the chiral cyclodextrin (B1172386) cavity. | Separation of volatile enantiomers; determination of enantiomeric excess. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based (e.g., Cellulose/Amylose) or Pirkle-type (e.g., Whelk-O 1) | Formation of transient diastereomeric complexes via interactions like hydrogen bonding, π-π stacking, and steric hindrance. | Separation of a wide range of enantiomers; determination of enantiomeric excess. |

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, GC-MS)

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for verifying the carbon-hydrogen framework of the molecule. In a study involving the reaction of 1,2-epoxydodecane, the characteristic proton signals for the epoxide ring of the starting material were observed in the ¹H-NMR spectrum at chemical shifts (δ) of approximately 2.3, 2.65, and 2.83 ppm. Solid-state ¹³C CP MAS NMR has also been used to study the products of reactions involving the opening of the 1,2-epoxydodecane ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 1,2-epoxydodecane will exhibit characteristic absorption bands for the C-H bonds of the alkyl chain and, most importantly, bands corresponding to the vibrations of the three-membered epoxide ring (oxirane). These typically include C-O stretching and ring-breathing modes.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of GC with the detection capabilities of MS, making it ideal for identifying and quantifying compounds in a mixture. The mass spectrum of 1,2-epoxydodecane provides a molecular fingerprint based on its fragmentation pattern under electron impact (EI). The molecular ion peak [M]⁺ can be observed at a mass-to-charge ratio (m/z) of 184. Key fragment ions are typically observed at m/z 41, 43, 55, 69, 71, 82, and 95, with the base peak often appearing at m/z 41 or 71.

| Technique | Feature | Observed Data (Approximate Values) |

|---|---|---|

| ¹H-NMR | Epoxide Ring Protons | δ 2.3 ppm, 2.65 ppm, 2.83 ppm |

| IR | Functional Groups | Characteristic peaks for C-H (alkyl) and C-O-C (epoxide) stretching and bending vibrations. |

| GC-MS (EI) | Molecular Ion [M]⁺ | m/z 184 |

| GC-MS (EI) | Major Fragment Ions | m/z 41, 43, 55, 69, 71, 82, 95 |

Polarimetry for Optical Rotation Measurement

Polarimetry is a technique used to measure the rotation of plane-polarized light as it passes through a sample of a chiral compound. This physical property is known as optical activity and is a defining characteristic of enantiomers. Enantiomers rotate light by equal amounts but in opposite directions.

The designation "(+)" in this compound indicates that it is dextrorotatory, meaning it rotates the plane of polarized light in a clockwise (positive) direction. Its counterpart, (S)-(-)-1,2-Epoxydodecane, is levorotatory, rotating light in a counter-clockwise (negative) direction. The magnitude of this rotation is reported as the specific rotation ([α]), which is a standardized value calculated from the observed rotation, concentration of the sample, and the path length of the polarimeter cell. There is no simple correlation between the (R/S) configuration and the direction (+/-) of optical rotation; it must be determined experimentally. The measurement of optical rotation is a fundamental method for characterizing the enantiomeric nature of the final product and can be used to calculate enantiomeric excess when the specific rotation of the pure enantiomer is known. nih.gov

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. numberanalytics.commdpi.com It has become an essential tool for studying organic reaction mechanisms by mapping potential energy surfaces, identifying transition states, and elucidating the factors that control chemical reactions. numberanalytics.com For epoxides like 1,2-epoxydodecane (B1583528), DFT calculations can predict reactivity, regioselectivity, and the influence of catalysts. acs.orgacs.org

DFT calculations are instrumental in locating the transition state structures and determining the activation energies (Ea) for the ring-opening of epoxides. numberanalytics.com The activation energy is a critical parameter that dictates the rate of a chemical reaction. researchgate.net For instance, in the Co/Ni-catalyzed ring-opening of epoxides, DFT calculations showed that the Gibbs free energy of activation for an alkyl-monosubstituted epoxide was 47.1 kJ/mol. acs.org In studies of epoxy-carboxylic acid curing reactions, DFT predicted activation energies in the range of 71 to 94 kJ/mol for catalyzed pathways, which aligns well with experimental data. nih.gov These calculations help to model how catalysts facilitate the epoxide ring-opening by lowering the energy barrier of the rate-limiting step. nih.gov

| Reaction Type | Epoxide Type | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Co/Ni-Catalyzed Ring Opening | Alkyl-Monosubstituted | 47.1 | acs.org |

| Catalyzed Epoxy-Carboxylic Acid Curing | Model Epoxides | 71 - 94 | nih.gov |

| Uncatalyzed Phenol Ring Opening | Model Epoxides | ~107 | nih.gov |

The outcome of epoxide ring-opening reactions is highly dependent on regioselectivity—the preference for bond-making and breaking at one position over another. DFT studies have been crucial in explaining and predicting these preferences. A compelling example involves the Ti(III)-induced C–O bond cleavage of (R)-1,2-epoxydodecane. nih.gov Computational analysis demonstrated a reversal in regioselectivity based on the use of "matched" versus "mismatched" chiral titanocene (B72419) catalysts. nih.gov This finding underscores that the reaction's site selectivity is controlled by steric and non-bonded interactions between the epoxide and the catalyst's ligands, rather than the stability of the resulting radical. nih.gov

Similarly, DFT calculations have rationalized the high Markovnikov regioselectivity observed in the hydroboration of epoxides catalyzed by alkali metal triethylborohydrides. nih.gov The computational analysis of the transition states reproduced the experimentally observed selectivity, providing a reasonable explanation for the reaction outcome. nih.gov

Computational studies have highlighted the critical role of non-covalent interactions and steric effects in directing the reactivity of epoxides. nih.gov A detailed mechanistic study of Ti(III)-induced epoxide opening provided strong evidence that such reactions have an early, reactant-like transition state. nih.gov In these transition structures, factors like radical stability were found to be less important than steric interactions in controlling the site of C–O bond cleavage. nih.gov The prevailing view, supported by this computational evidence, is that epoxide opening is primarily directed by non-bonding interactions. nih.gov In catalyst design, DFT can model how hydrogen bonding between a catalyst and the epoxide's oxygen atom activates the ring for nucleophilic attack. researchgate.net

Elucidation of Regioselectivity and Stereoselectivity

In Silico Analysis of Epoxide Hydrolases

In silico analysis, using bioinformatics tools, is essential for classifying and understanding the structure-function relationships of enzymes like epoxide hydrolases (EHs) that can act on substrates such as 1,2-epoxydodecane. researchgate.netkoreascience.kr These enzymes are ubiquitous, converting epoxides into their corresponding diols, and are of great interest for biocatalysis. ebi.ac.uk

The vast majority of known epoxide hydrolases belong to the α/β-hydrolase fold superfamily. researchgate.netresearchgate.netnih.gov This structural fold is characterized by a core domain formed by eight superhelically twisted β-strands surrounded by α-helices. nih.gov A key feature of this superfamily is a "cap domain" inserted after the β6 strand, which often covers the active site and influences substrate specificity. nih.gov

In silico sequence analysis allows for the identification of conserved motifs that are characteristic of these enzymes. For example, an epoxide hydrolase (Yleh) from the marine yeast Yarrowia lipolytica was identified through computational analysis as belonging to the α/β-hydrolase fold superfamily and possessing two specific motifs: HGFP and GYTRS. researchgate.netresearchgate.net The members of this family typically have a conserved catalytic triad, which in EHs often consists of Asp-His-Asp residues that function as the nucleophile, base, and acid, respectively. researchgate.net

| Feature | Description | References |

|---|---|---|

| Structural Superfamily | α/β-hydrolase fold | researchgate.netresearchgate.netnih.gov |

| Core Structure | Central domain of eight twisted β-strands surrounded by α-helices | nih.gov |

| Key Domain | Cap domain that modulates substrate access and specificity | nih.gov |

| Conserved Motifs | Examples include HGFP and GYTRS found in some yeast EHs | researchgate.netresearchgate.net |

| Catalytic Triad | Typically Asp-His-Asp (Nucleophile-Base-Acid) | researchgate.net |

A phylogenetic analysis of the epoxide hydrolase from Yarrowia lipolytica (Yleh) showed that it was evolutionarily distant from other known microbial EHs, suggesting it represents a novel branch. researchgate.netresearchgate.net Such computational analyses are crucial first steps in mining genomic data for novel enzymes with potentially valuable catalytic properties for industrial applications, such as the enantioselective hydrolysis of racemic epoxides. koreascience.kr

Structural Homology and Motif Identification (e.g., α/β-hydrolase fold superfamily, HGFP, GYTRS)

Quantitative Structure-Activity Relationships (QSAR) for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) models are statistical and computational tools used to correlate the chemical structure of compounds with their biological or chemical activity. For epoxides, including long-chain epoxyalkanes like 1,2-epoxydodecane, QSAR studies have been instrumental in understanding and predicting activities such as toxicity, mutagenicity, and enzymatic reactivity. These models typically rely on molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. researchgate.neteuropa.eu The electrophilic nature of the epoxide ring often plays a crucial role in their biological activity, a factor that is frequently incorporated into QSAR models. tandfonline.com

Research has focused on developing QSAR models for various endpoints. For instance, the acute toxicity of monoepoxides to aquatic organisms has been systematically studied. A key finding is the correlation between the octanol/water partition coefficient (Kow), a measure of lipophilicity, and the median lethal concentration (LC50). regulations.gov For a series of 1,2-epoxyalkanes, toxicity to fish increases with the length of the alkyl chain, which corresponds to an increase in Log Kow. regulations.gov

The following table presents data used to develop a QSAR for the 14-day LC50 in fish for a series of monoepoxides, illustrating the relationship between structure (alkyl chain length), lipophilicity (Log Kow), and aquatic toxicity. regulations.gov

| Compound | 14-day LC50 (mg/L) | Log Kow |

| Propylene oxide | 31.9 | -0.27 |

| 1,2-Epoxybutane | 32.9 | 0.26 |

| 1,2-Epoxyhexane (B74757) | 18.6 | 1.31 |

| 1,2-Epoxyoctane (B1223023) | 10.4 | 2.37 |

| 1,2-Epoxydecane | 3.26 | 3.43 |

| 1,2-Epoxydodecane | 1.11 | 4.49 |

| Data sourced from a study on estimating the toxicity of industrial chemicals to aquatic organisms. regulations.gov |

QSAR studies have also been extensively applied to understand the mutagenic activity of epoxides. A study involving 86 different epoxides identified several molecular structural descriptors that significantly influence mutagenicity through principal component analysis. nih.gov These descriptors provide a quantitative basis for predicting the mutagenic potential of new or untested epoxide compounds. The use of advanced computational methods, such as back-propagation neural networks, has allowed for the classification of epoxides into high and low mutagenicity classes with a high degree of accuracy (92%). nih.gov The research indicated that specific structures, such as polycyclic aromatic hydrocarbons containing 3-4 cycles, were associated with very high mutagenic activity. nih.gov

The key molecular descriptors identified as influencing the mutagenic activity of epoxides are summarized below. nih.gov

| Molecular Descriptor | Description |

| Number of Carbon Atoms | Relates to the overall size and lipophilicity of the molecule. |

| Number of Benzene Cycles | Indicates the presence and extent of aromaticity, a factor in the mutagenicity of polycyclic aromatic epoxides. |

| Number of Hydrogen Atoms | A fundamental descriptor related to molecular size and saturation. |

| Number of Substituted Alkyl Groups | Describes the degree of branching and steric hindrance near the epoxide ring. |

| Number of Oxygen Atoms | Accounts for the presence of the epoxide functional group and any other oxygen-containing moieties. |

| Descriptors identified through principal component analysis of 86 epoxides. nih.gov |

Furthermore, QSAR models have been developed to analyze the enantioselectivity of enzymatic reactions involving chiral epoxides. The ring-opening of 2,2-disubstituted oxiranes by epoxide hydrolases from various sources was modeled using multiple linear regression (MLR) and artificial neural networks (ANN). acs.org These models successfully used a combination of steric and quantum chemical (electronic) descriptors to predict the enantioselectivity of the hydrolases. acs.org The findings suggest that different steric and electronic features of the epoxide substrate are responsible for the enantioselectivities observed with individual enzymes. acs.org In a related context, studies on the epoxide hydrolase CorEH have shown that this enzyme preferentially hydrolyzes linear 1,2-epoxyalkanes with long alkyl chains, suggesting that hydrophobic interactions are important for substrate binding and activity. muni.cz

The development of specific descriptors for chirality itself, known as quantitative chirality structure-activity relationship (QCSAR) modeling, represents an advanced approach. mdpi.com The use of novel relative chirality indices (RCIs) can create a multidimensional descriptor space to build more sophisticated models for chiral molecules like (R)-(+)-1,2-Epoxydodecane. mdpi.com

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Enantioselective Transformations

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. (R)-(+)-1,2-Epoxydodecane serves as a key chiral building block, and the development of new catalytic systems for its transformations is an active area of research.

Future research is focused on creating more efficient and selective catalysts for reactions involving this compound. This includes the design of novel homogeneous and heterogeneous catalysts for various transformations, such as ring-opening reactions with different nucleophiles. For instance, researchers are investigating bimetallic radical redox-relay catalysis for the regio- and stereoselective rearrangement of epoxides to allylic alcohols. chemrxiv.org This approach utilizes the synergistic action of two different metal complexes, such as titanium and cobalt, to achieve high selectivity and yield. chemrxiv.org

Another area of interest is the development of catalysts for the epoxidation of 1-dodecene (B91753) to produce this compound with high enantioselectivity. Manganese(III) porphyrin complexes are being studied for their catalytic efficiency in olefin epoxidation. acs.orgacs.org Research is also exploring the use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, in biphasic systems to improve reaction efficiency and facilitate catalyst recycling. nih.govrsc.org

Advancements in Biocatalysis and Enzyme Engineering for Enhanced Efficiency and Selectivity

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. The use of enzymes, such as epoxide hydrolases, for the kinetic resolution of racemic 1,2-epoxydodecane (B1583528) is a promising approach to obtain the pure (R)-enantiomer. nih.gov

Future research in this area is directed towards:

Discovery of Novel Enzymes: Genome mining and metagenomics are being employed to discover new epoxide hydrolases with improved activity, stability, and enantioselectivity. nih.gov

Enzyme Engineering: Techniques like directed evolution and rational design are used to modify existing enzymes to enhance their performance. nih.govedulll.gr This includes improving their substrate specificity, increasing their tolerance to organic solvents, and enhancing their thermal stability. nih.gov For example, researchers are working on engineering epoxide hydrolases to favor the hydrolysis of the (S)-enantiomer, leaving the desired this compound in high enantiomeric excess. nih.gov

Green Chemistry Approaches in Epoxide Reactivity

The principles of green chemistry are increasingly being applied to the synthesis and reactions of epoxides to minimize environmental impact. colab.ws

Key areas of development include:

Solvent-Free Reactions: Research is focused on developing solvent-free conditions for reactions involving this compound. researchgate.net For example, the ring-opening of 1,2-epoxydodecane with acetic anhydride (B1165640) can be efficiently catalyzed by quaternary ammonium salts under neat conditions. researchgate.net

Use of Greener Oxidants: The use of hydrogen peroxide (H₂O₂) as a clean and environmentally friendly oxidant for the epoxidation of 1-dodecene is being extensively studied. nih.govrsc.org Catalytic systems based on polyoxometalates are being developed to activate H₂O₂ for efficient and selective epoxidation. nih.govrsc.orgrsc.orgrsc.org

Renewable Feedstocks: There is growing interest in using renewable resources to produce epoxides. colab.ws For instance, research is exploring the etherification of sucrose (B13894), a renewable feedstock, with 1,2-epoxydodecane to synthesize non-ionic surfactants. colab.wsacademie-sciences.fracademie-sciences.fr

Exploration of New Applications in Advanced Materials and Fine Chemicals

The unique reactivity of the epoxide ring in this compound makes it a versatile precursor for the synthesis of a wide range of valuable chemicals and materials.

Emerging applications include:

Advanced Materials: this compound is being investigated as a monomer for the synthesis of novel polymers. For example, it can be copolymerized with carbon dioxide to produce polycarbonates with low glass transition temperatures, which may have applications as liquid crystals. rsc.org It has also been used to organically modify zirconium phosphate (B84403) to create host materials for polymer intercalation in nanocomposites. bohrium.com Additionally, it has been employed as a capping agent to stabilize aluminum nanoparticles. researchgate.net

Fine Chemicals: this compound is a precursor for the synthesis of various fine chemicals, including non-ionic surfactants and lubricant additives. rsc.orgacademie-sciences.frnih.gov The reaction of 1,2-epoxydodecane with CO2 can produce cyclic carbonates that show promise as a new class of sustainable surfactants. researchgate.net It is also used in the synthesis of 1,2-dodecanediol (B74227), which imparts elasticity to polyester (B1180765) resins and is an intermediate for biologically active compounds. google.com

Q & A

Q. What are the recommended safety protocols for handling (R)-(+)-1,2-Epoxydodecane in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Avoid skin/eye contact due to its classification as a skin and eye irritant (Category 2/2A) . Store in a cool, well-ventilated area away from oxidizers to prevent decomposition into CO or CO₂ . For spills, neutralize with inert absorbents and dispose via incineration with afterburners to comply with EPA guidelines .

Q. How can researchers ensure the stability of this compound during storage?

Q. What analytical techniques are suitable for characterizing this compound purity?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection is optimal for purity assessment (>95% by GC) . Differential scanning calorimetry (DSC) can confirm thermal stability (melting point: -14°C, boiling point: 85°C) . Dynamic viscosity measurements (0.84 g/cm³ at 20°C) aid in quality control .

Advanced Research Questions

Q. How does steric hindrance in this compound affect its copolymerization with CO₂?

- Methodological Answer : The long dodecyl chain increases steric hindrance, reducing coordination efficiency with aluminum amino-tris(phenolate)/PPNCl catalysts. This lowers epoxide conversion (52% vs. 97% for 1,2-epoxyoctane) but improves polycarbonate selectivity (95%) by suppressing cyclic carbonate formation . Optimize reaction conditions to 45°C and 80 bar CO₂ for 24 hours to enhance selectivity .

Q. What strategies improve the molecular weight (Mw) of polycarbonates derived from this compound?

- Methodological Answer : Use ter-polymerization with allyl glycidyl ether (AGE) in an 80:20 ratio to introduce cross-linkable double bonds. This increases Mw (11.5 kDa) and reduces dispersity (Δ ≤1.5) . Avoid water contamination to minimize chain-transfer reactions. Future work should explore anhydrous conditions to achieve Mw >50 kDa for rubber applications .

Q. How do cross-linked polycarbonates from this compound perform as elastic rubbers?

- Methodological Answer : Dynamic mechanical analysis (DMA) shows low glass transition temperatures (Tg: -19 to -14°C) and a rubbery plateau, indicating elasticity comparable to HBNR and EVM rubbers . Cure with peroxides to enhance elasticity. Avoid AGE-rich compositions (e.g., 50:50 ratio), which increase Tg (-40°C) and reduce flexibility .

Q. Why does this compound exhibit lower solubility in catalytic systems compared to shorter-chain epoxides?

- Methodological Answer : The hydrophobic dodecyl chain reduces solubility in polar solvents, limiting catalyst (e.g., Al-complex/PPNCl) dispersion. Pre-dissolve catalysts in nonpolar solvents or use surfactants to improve miscibility. Solubility challenges correlate with lower conversion rates in CO₂ copolymerization .

Q. How can researchers resolve contradictions in selectivity data for this compound-based polycarbonates?

- Methodological Answer : Discrepancies arise from competing pathways: kinetic favorability for polycarbonates vs. thermodynamic stability of cyclic carbonates. Use lower temperatures (45°C) to kinetically trap polycarbonates . Validate selectivity via ¹³C NMR to detect carbonate/ether linkages (5–15% ether content) .

Q. What role does this compound play in gene delivery systems?

- Methodological Answer : Functionalize poly(amidoamine) dendrimers with epoxydodecane to enhance hydrophobicity and nucleic acid binding. This improves transfection efficiency by stabilizing nanoparticle-RNA complexes . Optimize the epoxide-to-dendrimer ratio to balance cytotoxicity and delivery efficacy.

Data Contradiction Analysis

Q. Why do some studies report high polycarbonate selectivity (>95%) while others observe cyclic carbonate dominance?

- Resolution :